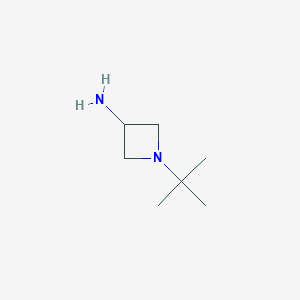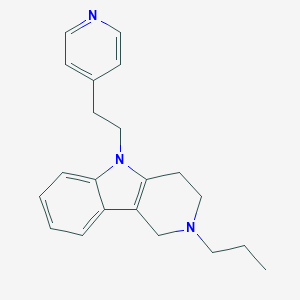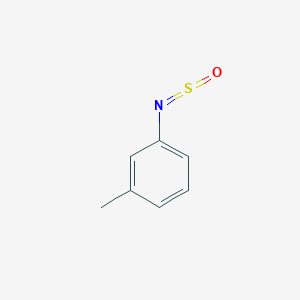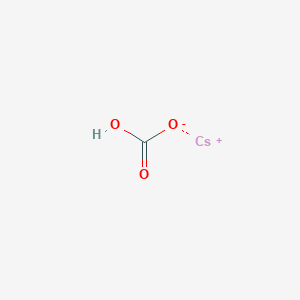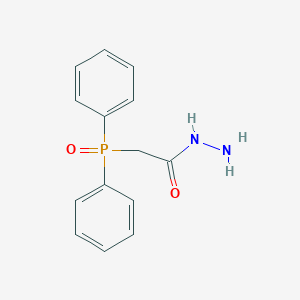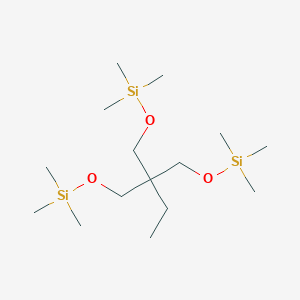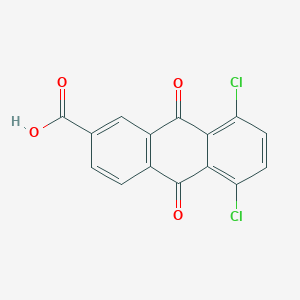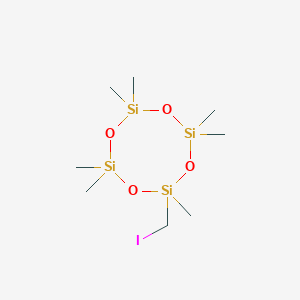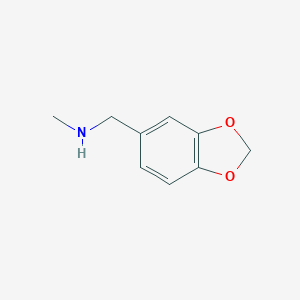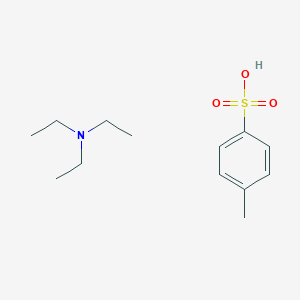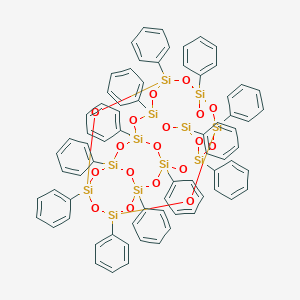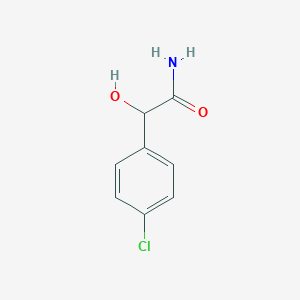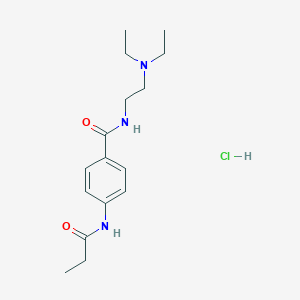
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride, also known as Boc-DDEA-HCl, is a chemical compound used in scientific research. It is a derivative of benzamide and is commonly used as a protecting group for amino acids during peptide synthesis. Boc-DDEA-HCl has several advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride works by protecting the amino group of an amino acid during peptide synthesis. The protecting group prevents unwanted reactions from occurring at the amino group, allowing for selective reactions at other functional groups. The protecting group can be removed after the desired reactions have occurred, leaving the amino group intact.
Biochemische Und Physiologische Effekte
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride does not have any known biochemical or physiological effects on its own. It is used solely as a chemical reagent in peptide synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride as a protecting group is its high stability and compatibility with a wide range of reaction conditions. It is also relatively easy to remove the protecting group after synthesis. However, Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride can be expensive and time-consuming to synthesize, and its large size can affect the solubility and reactivity of the peptide being synthesized.
Zukünftige Richtungen
Future research on Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride could focus on developing more efficient and cost-effective synthesis methods. Additionally, the use of Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride in the synthesis of specific bioactive peptides could be explored further. The potential for Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride to be used in drug development could also be investigated.
Synthesemethoden
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride can be synthesized by reacting benzamide with N,N-diethyl-2-aminoethanol, followed by coupling with N-(tert-butoxycarbonyl)-L-proline and subsequent hydrolysis to remove the Boc group. The resulting compound is then treated with hydrochloric acid to obtain Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride is primarily used in peptide synthesis as a protecting group for amino acids. It is also used in the synthesis of various bioactive peptides, such as neuropeptides and opioid peptides. Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride has been shown to improve the yield and purity of synthesized peptides, making it a valuable tool in peptide chemistry.
Eigenschaften
CAS-Nummer |
17579-41-8 |
|---|---|
Produktname |
Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxopropyl)amino)-, monohydrochloride |
Molekularformel |
C16H26ClN3O2 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-4-(propanoylamino)benzamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)17-11-12-19(5-2)6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,17,21)(H,18,20);1H |
InChI-Schlüssel |
USQCGVUETLNEMP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC.Cl |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC.Cl |
Andere CAS-Nummern |
17579-41-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



